molecular formula C11H19ClN2O3S B2706221 3-(butoxymethyl)-1-isopropyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1856051-37-0

3-(butoxymethyl)-1-isopropyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2706221
CAS No.: 1856051-37-0
M. Wt: 294.79
InChI Key: WDPLLXXONPORSP-UHFFFAOYSA-N
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Description

3-(butoxymethyl)-1-isopropyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a butoxymethyl group, an isopropyl group, and a sulfonyl chloride group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(butoxymethyl)-1-isopropyl-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the butoxymethyl and isopropyl groups. The final step involves the sulfonylation of the pyrazole ring with a sulfonyl chloride reagent under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the synthesis process. The use of catalysts and optimized reaction parameters can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(butoxymethyl)-1-isopropyl-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, under mild conditions.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Coupled Products: Formed by coupling reactions with various aryl or alkyl groups.

Scientific Research Applications

3-(butoxymethyl)-1-isopropyl-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, for studying their functions and interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(butoxymethyl)-1-isopropyl-1H-pyrazole-4-sulfonyl chloride depends on its specific application. In chemical reactions, the sulfonyl chloride group acts as an electrophile, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(methoxymethyl)-1-isopropyl-1H-pyrazole-4-sulfonyl chloride
  • 3-(ethoxymethyl)-1-isopropyl-1H-pyrazole-4-sulfonyl chloride
  • 3-(propoxymethyl)-1-isopropyl-1H-pyrazole-4-sulfonyl chloride

Uniqueness

The uniqueness of 3-(butoxymethyl)-1-isopropyl-1H-pyrazole-4-sulfonyl chloride lies in the specific combination of functional groups attached to the pyrazole ring. The butoxymethyl group provides distinct steric and electronic properties, which can influence the reactivity and selectivity of the compound in various chemical reactions. Additionally, the presence of the isopropyl group can enhance the compound’s stability and solubility in organic solvents.

Properties

IUPAC Name

3-(butoxymethyl)-1-propan-2-ylpyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O3S/c1-4-5-6-17-8-10-11(18(12,15)16)7-14(13-10)9(2)3/h7,9H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPLLXXONPORSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=NN(C=C1S(=O)(=O)Cl)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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